N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core fused to an indole moiety, linked via an acetamide group to a 3,4-dimethoxyphenyl substituent. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding through steric and electronic effects .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13-23-24-21(29-13)17-10-14-6-4-5-7-16(14)25(17)12-20(26)22-15-8-9-18(27-2)19(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJFUOKUHQBVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The process often includes the formation of the oxadiazole ring and subsequent coupling with indole derivatives. The following table summarizes key steps in the synthesis:
| Step | Description |
|---|---|
| 1 | Synthesis of 5-methyl-1,3,4-oxadiazole through reaction of hydrazine with appropriate carbonyl compounds. |
| 2 | Coupling of the oxadiazole with indole derivatives using acetic acid as a catalyst. |
| 3 | Final acetamide formation via reaction with 3,4-dimethoxyphenyl acetyl chloride. |
Anticancer Activity
Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values in the micromolar range indicate moderate cytotoxicity.
- HeLa (Cervical Cancer) : Similar activity profiles were observed with potential cell cycle arrest at G0-G1 phase.
Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Determined using standard protocols against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity at concentrations ranging from 50 to 200 μg/mL.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for tumor growth and bacterial survival.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from its ability to compromise bacterial cell membranes.
Case Studies
Several studies have documented the efficacy and safety profiles of this compound:
Study 1: Anticancer Efficacy
A recent study evaluated the effects of the compound on MCF-7 cells, showing an IC50 value of approximately 0.65 µM. Flow cytometry analysis revealed significant cell cycle arrest at G0-G1 phase, suggesting a mechanism involving disruption of DNA synthesis pathways.
Study 2: Antimicrobial Evaluation
In a comparative study against standard antibiotics, this compound exhibited MIC values lower than those observed for gentamicin against Klebsiella pneumonia, indicating potential as an alternative therapeutic agent.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Key Difference : The phenyl ring substituent is 4-acetyl instead of 3,4-dimethoxy.
- Impact : The acetyl group introduces a strong electron-withdrawing effect, reducing electron density on the aromatic ring compared to methoxy groups. This may decrease binding affinity to targets requiring π-π stacking but improve solubility due to polarity .
- Activity: Limited data, but acetylated analogues often show altered pharmacokinetics, such as faster metabolic clearance .
N-(4-fluorophenyl)- and N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Key Difference : Fluorine atoms replace methoxy groups.
- Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. However, reduced steric bulk compared to methoxy groups may weaken interactions with hydrophobic enzyme pockets .
- Activity : Fluorinated derivatives often exhibit improved bioavailability and prolonged half-lives in vivo .
Analogues with Modified Linker or Core Structures
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
- Key Difference : A sulfanyl (-S-) linker replaces the acetamide’s carbonyl group, and the oxadiazole is substituted with an indol-3-ylmethyl group.
- Impact : The thioether linkage increases flexibility and may enhance radical scavenging activity. The indol-3-ylmethyl group could improve interactions with serotonin receptors .
- Activity : Demonstrated moderate enzyme inhibition (IC₅₀ = 12.3 µM against acetylcholinesterase) .
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide (2c)
- Key Difference: The dimethoxyphenyl group is attached to the oxadiazole ring instead of the acetamide side chain. A thiazolidinone moiety replaces the indole.
- The repositioned dimethoxyphenyl may alter target specificity .
- Activity : Reported anticancer activity against MCF-7 breast cancer cells (GI₅₀ = 4.8 µM) .
Analogues with Heterocyclic Replacements
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide (5i)
- Key Difference : Benzofuran replaces indole, and a bromine atom is added.
- Impact: Benzofuran’s planar structure enhances intercalation with DNA or enzyme active sites.
- Activity : IC₅₀ = 0.89 µM against tyrosinase, superior to kojic acid (IC₅₀ = 16.8 µM) .
Q & A
Q. What established synthetic routes are available for this compound, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via multi-step protocols involving:
- Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under reflux with reagents like chloroacetyl chloride ().
- Step 2: Coupling the oxadiazole-indole intermediate with the dimethoxyphenyl acetamide moiety using NaH in DMF as a base (35°C, 8 hours) ().
- Key Optimization: Reaction progress is monitored by TLC, and yields are improved by controlled stoichiometry (e.g., equimolar ratios) and recrystallization from pet-ether or ice-water precipitation ().
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Chloroacetyl chloride, triethylamine, reflux (4 h) | Not specified | |
| Acetamide coupling | NaH in DMF, 35°C, 8 h | "Good yields" |
Q. How is structural integrity confirmed post-synthesis?
Methodological Answer: Critical techniques include:
Q. Table 2: Spectral Data for Key Motieties
| Motif | NMR Shifts (δ, ppm) | HRMS (m/z) |
|---|---|---|
| Indole H-3 | 7.04 (t, J = 7.2 Hz) | 189 [M]+ |
| Oxadiazole CH2 | 4.16 (br.s) | - |
Q. What are the common bioactivity screening protocols for this compound?
Methodological Answer:
- Enzyme Inhibition: Lipoxygenase (LOX) or cyclooxygenase (COX) assays using UV-spectrophotometry to measure IC50 values ().
- Anticancer Activity: MTT assays against cancer cell lines (e.g., leukemia, breast cancer) with IC50 dose-response curves ().
- Antibacterial Testing: Agar diffusion/Kirby-Bauer methods against S. aureus or E. coli ().
Advanced Questions
Q. How can synthetic yields be improved while minimizing side products?
Methodological Answer:
- Base Selection: NaH in DMF enhances nucleophilic substitution efficiency vs. triethylamine ( vs. 2).
- Temperature Control: Lower temperatures (35°C) reduce decomposition of heat-sensitive intermediates ().
- Purification: Gradient column chromatography or recrystallization removes unreacted starting materials ().
Q. Table 3: Yield Optimization Strategies
| Parameter | Impact | Example |
|---|---|---|
| Base | Higher basicity improves coupling | NaH > Et3N |
| Solvent | Polar aprotic solvents stabilize intermediates | DMF > THF |
Q. How do structural modifications (e.g., substituents on the indole/oxadiazole) affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance enzyme inhibition (e.g., LOX IC50 = 12 µM for 8g in ).
- Lipophilic Side Chains (e.g., naphthyl): Improve membrane permeability but may reduce solubility ().
- Steric Effects: Bulky groups (e.g., 4-nitrophenyl) hinder target binding, reducing potency ().
Q. Table 4: Structure-Activity Relationships
| Derivative | Substituent | LOX IC50 (µM) | Cancer Cell IC50 (µM) |
|---|---|---|---|
| 8g () | 4-Methylphenyl | 12.5 | Not tested |
| 10j () | 3-Cl-4-F-phenyl | - | 1.8 (Leukemia) |
Q. How can computational methods resolve contradictions in reported biological data?
Methodological Answer:
- Molecular Docking: Predict binding affinities to LOX/COX active sites, explaining potency variations (e.g., steric clashes vs. H-bonding).
- QSAR Models: Correlate substituent physicochemical properties (logP, polar surface area) with IC50 values ( lacks data, but methods apply universally).
- MD Simulations: Assess stability of ligand-target complexes over time to validate experimental IC50 discrepancies.
Q. What strategies validate target engagement in cellular assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
